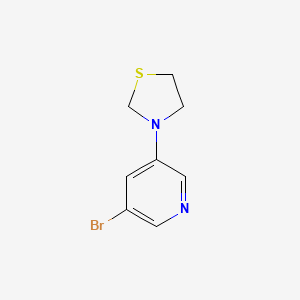

3-(5-Bromopyridin-3-yl)thiazolidine

描述

Significance of Heterocyclic Compounds in Contemporary Medicinal Chemistry Research

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon within their ring, are of paramount importance in the field of medicinal chemistry. Current time information in Pasuruan, ID.researchgate.net Their prevalence is underscored by the fact that a vast majority of commercially available drugs feature a heterocyclic core. nih.govnih.gov This widespread use stems from the unique physicochemical properties that heteroatoms impart, such as modulating lipophilicity, polarity, and hydrogen bonding capacity. Current time information in Pasuruan, ID. These properties are crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its toxicological properties. Current time information in Pasuruan, ID.

The structural diversity of heterocyclic compounds allows for the creation of a vast chemical space for drug discovery. Current time information in Pasuruan, ID. Advances in synthetic methodologies, including metal-catalyzed cross-coupling reactions, have further expanded the accessibility of a wide array of functionalized heterocycles. Current time information in Pasuruan, ID. These compounds are integral to the development of treatments for a broad spectrum of diseases, including infectious diseases, cancer, and neurological disorders. researchgate.nete3s-conferences.org

Overview of the Thiazolidine (B150603) Scaffold as a Privileged Pharmacophore in Chemical Biology

The thiazolidine ring, a five-membered heterocycle containing both sulfur and nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus exhibiting a wide range of biological activities. e3s-conferences.org The thiazolidine nucleus is a key component in various approved drugs, demonstrating its clinical significance.

Derivatives of thiazolidine have been reported to possess a remarkable array of pharmacological properties, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer activities. e3s-conferences.org The versatility of the thiazolidine ring lies in its ability to be readily substituted at various positions, allowing for the fine-tuning of its biological activity.

Rationale for Investigating N-Substituted Thiazolidine Derivatives with Pyridine (B92270) Moieties

The strategic incorporation of a pyridine ring onto the thiazolidine scaffold at the nitrogen atom (N-substitution) is a rational design approach aimed at creating novel chemical entities with enhanced or new biological activities. The pyridine ring itself is a common motif in many pharmaceuticals and is known to participate in various biological interactions. nih.gov The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated, influencing the compound's solubility and interaction with biological targets. nih.gov

The combination of a thiazolidine ring with a brominated pyridine moiety, as in 3-(5-Bromopyridin-3-yl)thiazolidine, introduces several features of interest. The bromine atom can act as a handle for further synthetic modifications and can also influence the compound's electronic properties and binding interactions. The exploration of such hybrid molecules is driven by the hypothesis that the combination of these two pharmacophores can lead to synergistic effects and novel mechanisms of action. Research into analogous structures, such as 3-(pyridin-3-yl)-2-oxazolidinone derivatives, has shown promising antibacterial activity, providing a strong rationale for investigating similar thiazolidine-based compounds. nih.gov

Research Scope and Objectives Pertaining to the Academic Study of this compound

While specific research dedicated solely to this compound is not extensively documented in publicly available literature, the academic study of this compound would likely encompass several key objectives. A primary goal would be the development of an efficient and scalable synthetic route. General methods for the synthesis of N-aryl thiazolidines often involve the condensation of an appropriate amine with cysteamine (B1669678) or a protected equivalent, followed by cyclization.

A significant portion of the research would focus on the biological evaluation of the compound. Based on the known activities of related thiazolidine and pyridine derivatives, investigations would likely target its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Structure-activity relationship (SAR) studies would be crucial to understand how modifications to the bromopyridine or thiazolidine rings affect biological activity.

Furthermore, computational studies, such as molecular docking, could be employed to predict potential biological targets and to understand the binding modes of this compound with various enzymes or receptors. The physicochemical properties of the compound, including its solubility, stability, and lipophilicity, would also be thoroughly characterized to assess its drug-like properties.

Table 1: Representative Physicochemical Properties of Related Thiazolidine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP | Reference |

| 3-(5-(5-bromo-2-pyridyloxy)pentyl)-thiazolidine | C13H19BrN2OS | 347.3 | 3.5 | researchgate.net |

| 3-(5-(3-bromo-2-pyridyloxy)pentyl)-thiazolidine | C13H19BrN2OS | 347.3 | 3.5 | Current time information in Pasuruan, ID. |

| 2-(5-(4-Bromobenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid | C12H8BrNO4S | 342.16 | 2.1 | mdpi.com |

| (Z)-5-(3-bromo-4-methylbenzylidene)thiazolidine-2,4-dione | C11H8BrNO2S | 298.16 | 2.6 | nih.gov |

Disclaimer: The data in this table is for illustrative purposes and represents compounds structurally related to this compound. Specific data for the title compound is not available in the cited sources.

Table 2: Reported Biological Activities of Structurally Related Thiazolidine-Pyridine Hybrids

| Compound Class | Biological Activity | Reference |

| 2-Imino-5-(pyridin-2-ylmethylidene)-1,3-thiazolidin-4-ones | Anti-inflammatory, Analgesic | researchgate.net |

| 3-(Pyridin-3-yl)-2-oxazolidinone derivatives | Antibacterial | nih.gov |

| Indolyl-pyridine containing thiazolidinones | Antimicrobial, Antioxidant, Anti-tuberculosis, Anticancer | researchgate.net |

| Pyridine derivatives of thiazolidin-4-ones | Anti-inflammatory, Analgesic | researchgate.net |

Disclaimer: This table summarizes the biological activities of classes of compounds related to this compound to provide a contextual understanding of its potential research directions.

Structure

3D Structure

属性

IUPAC Name |

3-(5-bromopyridin-3-yl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2S/c9-7-3-8(5-10-4-7)11-1-2-12-6-11/h3-5H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CONUCQOMQCDPBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCN1C2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 5 Bromopyridin 3 Yl Thiazolidine

General Synthetic Strategies for the Thiazolidine (B150603) Ring System Formation

The formation of the thiazolidine ring is a well-established area of heterocyclic chemistry, with several reliable strategies at the disposal of synthetic chemists. The most prevalent methods involve the cyclocondensation of three key components: an amine, a carbonyl compound, and a sulfur-containing acid, typically thioglycolic acid or a derivative thereof. ekb.eg

One of the most fundamental and widely used approaches is the reaction between an amine, an aldehyde or ketone, and a mercaptoalkanoic acid. ekb.eg This reaction is often performed as a one-pot, three-component synthesis, which is highly efficient. ekb.eg Another common pathway involves the reaction of thiourea (B124793) with an α-haloacetic acid, such as chloroacetic acid, which upon hydrolysis yields a thiazolidine-2,4-dione, a related but distinct scaffold. ekb.egnih.gov Variations also include the reaction of azomethines (Schiff bases) with thioglycolic acid, which provides a stepwise approach to the thiazolidine core. researchgate.net These foundational methods offer versatility, allowing for the introduction of a wide range of substituents on the thiazolidine ring.

Table 1: Comparison of General Synthetic Strategies for Thiazolidine Ring Formation

| Synthetic Strategy | Key Reactants | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Three-Component Condensation | Amine, Carbonyl Compound, Thioglycolic Acid | Reflux in a suitable solvent (e.g., benzene, toluene, ethanol) | One-pot synthesis, high atom economy, operational simplicity. | ekb.eg |

| Schiff Base Cyclization | Pre-formed Schiff Base (from amine and aldehyde), Thioglycolic Acid | Two-step process; reflux with thioglycolic acid. | Allows for isolation of intermediate, can be useful for sensitive substrates. | researchgate.net |

| Thiourea and α-Haloacid Reaction | Thiourea, Chloroacetic Acid | Reflux in concentrated acid (e.g., HCl). | Leads to thiazolidine-2,4-dione derivatives. | ekb.egnih.gov |

Approaches for N-Substitution with Pyridyl Moieties in Thiazolidine Synthesis

Introducing a pyridyl group at the N-3 position of the thiazolidine ring can be achieved through two primary strategies: incorporating the pyridyl moiety from the outset of the synthesis or attaching it to a pre-formed thiazolidine ring.

The most direct method involves using a pyridine-containing amine, such as an aminopyridine, as the amine component in a three-component condensation reaction. This approach directly yields the N-pyridylthiazolidine in a single synthetic step. For example, reacting an aminopyridine, an aldehyde, and thioglycolic acid will produce the corresponding N-pyridylthiazolidine. This strategy is efficient and is often preferred for its directness. A reported synthesis of pyridine (B92270) analogues of 4-thiazolidinone (B1220212) involves the reaction of "2-chloro-N-arylacetamide" with ammonium (B1175870) thiocyanate, followed by reaction with a pyridine aldehyde to yield the final product. nih.gov

Alternatively, post-cyclization N-substitution offers another route. This would involve the synthesis of an unsubstituted thiazolidine or a thiazolidine with a labile N-substituent, followed by a separate reaction to introduce the pyridyl group. This could be accomplished through N-arylation coupling reactions, though this is generally a less common approach for this specific scaffold compared to building the ring with the desired substituent in place. nih.gov

Specific Synthetic Pathways for 3-(5-Bromopyridin-3-yl)thiazolidine

A highly plausible route to synthesize this compound involves the reaction of a Schiff base with thioglycolic acid. researchgate.net This two-step process would begin with the condensation of 3-amino-5-bromopyridine (B85033) with an appropriate aldehyde, most simply formaldehyde, to generate the corresponding N-(5-bromopyridin-3-yl)methanimine (a Schiff base). Subsequent treatment of this imine intermediate with thioglycolic acid in a suitable solvent under reflux would induce a cyclocondensation reaction, yielding the desired this compound ring system. researchgate.net This method provides a controlled, stepwise assembly of the target molecule.

A less direct, but theoretically viable, pathway is the functionalization of a pre-existing thiazolidine ring. This would involve the synthesis of thiazolidine itself, followed by an N-arylation reaction to introduce the 5-bromopyridin-3-yl group. Such a reaction would likely employ a palladium- or copper-catalyzed cross-coupling reaction (e.g., a Buchwald-Hartwig amination) between thiazolidine and a suitable pyridine electrophile, such as 3,5-dibromopyridine (B18299) or 3-bromo-5-iodopyridine. The success of this approach would depend on the relative reactivity of the C-Br bonds on the pyridine ring and the feasibility of the N-H bond activation of the thiazolidine.

Table 2: Key Components for the Multicomponent Synthesis of this compound

| Component | Chemical Name | Role in the Reaction |

|---|---|---|

| Amine | 3-Amino-5-bromopyridine | Provides the N-3 atom and the pyridyl substituent. |

| Carbonyl Compound | Formaldehyde | Provides the C-2 methylene (B1212753) group of the thiazolidine ring. |

| Sulfur Source | Thioglycolic Acid | Provides the sulfur atom, C-4, and C-5 of the thiazolidine ring. |

Methodological Advancements in the Synthesis of Related N-Aryl/Heteroarylthiazolidines

The field of thiazolidine synthesis is continuously advancing, with a focus on improving efficiency, yields, and environmental friendliness. Several modern techniques have been applied to the synthesis of N-aryl and N-heteroarylthiazolidines that are relevant to the target compound.

Green chemistry principles have been increasingly incorporated, leading to the development of solvent-free reaction conditions and microwave-assisted synthesis. nih.govnih.gov Microwave irradiation, for instance, can dramatically reduce reaction times and improve yields for thiazolidine formation. nih.gov

The use of novel catalysts is another area of significant progress. While many thiazolidine syntheses can proceed without a catalyst, various Lewis acids, solid-supported acid catalysts, and even nanoparticles have been employed to enhance reaction rates and selectivity. nih.govnih.gov For example, ammonium persulfate has been reported as an economical and efficient catalyst for the synthesis of 1,3-thiazolidin-4-ones under solvent-free conditions. nih.gov Furthermore, advanced multicomponent reactions, sometimes involving four or more components, have been designed to create highly diverse and complex thiazolidine-based scaffolds in a single operation. nih.govrsc.org These advanced methodologies offer powerful tools for the efficient and sustainable synthesis of complex N-heteroarylthiazolidines.

Table 3: Overview of Advanced Methodologies in N-Aryl/Heteroarylthiazolidine Synthesis

| Methodology | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture. | Reduced reaction times, improved yields, enhanced reaction control. | nih.gov |

| Solvent-Free Synthesis | Reactions are conducted in the absence of a solvent, often under heating. | Environmentally friendly (reduces waste), often simpler workup. | nih.gov |

| Novel Catalysis | Employs catalysts like Lewis acids, ionic liquids, or nanoparticles. | Increased reaction rates, higher selectivity, milder reaction conditions. | nih.govnih.gov |

| Advanced Multicomponent Reactions | One-pot reactions involving four or more starting materials. | Rapid generation of molecular complexity and diversity. | nih.govrsc.org |

Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Assessment in Synthesis Research

The unequivocal identification of this compound and the determination of its purity rely on the synergistic use of several advanced analytical methods. Each technique provides unique and complementary information regarding the molecular structure and sample composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR spectra would provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, in this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the thiazolidine ring.

Pyridinyl Protons: The protons on the 5-bromopyridine ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm). The substitution pattern will lead to a specific splitting pattern. For a 3,5-disubstituted pyridine, one would expect to see distinct signals for the protons at positions 2, 4, and 6.

Thiazolidine Protons: The methylene protons of the thiazolidine ring would likely appear as multiplets in the upfield region of the spectrum. The protons on the carbon adjacent to the sulfur atom (C5) and the nitrogen atom (C4) would have characteristic chemical shifts. The protons on the carbon atom flanked by both heteroatoms (C2) would also exhibit a unique chemical shift.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the number of unique carbon environments.

Pyridinyl Carbons: The carbon atoms of the pyridine ring will resonate in the downfield region (typically δ 120-150 ppm). The carbon atom bearing the bromine (C5) would be influenced by the halogen's electronegativity and heavy atom effect.

Thiazolidine Carbons: The carbon atoms of the thiazolidine ring would be found in the more upfield region of the spectrum.

Predicted ¹H and ¹³C NMR Data for this compound

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridin-2-yl-H | ~8.4 | - |

| Pyridin-4-yl-H | ~7.8 | - |

| Pyridin-6-yl-H | ~8.5 | - |

| Thiazolidine-2-yl-CH₂ | ~4.5-5.0 | ~50-60 |

| Thiazolidine-4-yl-CH₂ | ~3.5-4.0 | ~45-55 |

| Thiazolidine-5-yl-CH₂ | ~3.0-3.5 | ~30-40 |

| Pyridin-3-yl-C | - | ~140-150 |

| Pyridin-5-yl-C-Br | - | ~115-125 |

Note: These are predicted values based on general principles and data for analogous structures. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used.

The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. Due to the presence of bromine, a characteristic isotopic pattern would be observed, with two peaks of nearly equal intensity separated by 2 mass units (for the ⁷⁹Br and ⁸¹Br isotopes). This isotopic signature is a key identifier for bromine-containing compounds. Fragmentation patterns would involve the cleavage of the thiazolidine ring and the pyridine ring, providing further structural confirmation.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ (with ⁷⁹Br) | ~244 | Characteristic isotopic pattern for bromine |

| [M]⁺ (with ⁸¹Br) | ~246 | |

| [M+H]⁺ (with ⁷⁹Br) | ~245 | Protonated molecule, also showing bromine isotopic pattern |

| [M+H]⁺ (with ⁸¹Br) | ~247 |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Aromatic C-H stretching: Vibrations from the pyridine ring would appear in the region of 3000-3100 cm⁻¹.

Aliphatic C-H stretching: Vibrations from the thiazolidine ring would be observed in the 2850-3000 cm⁻¹ range.

C=N and C=C stretching: Vibrations from the pyridine ring would be seen in the 1400-1600 cm⁻¹ region.

C-N stretching: The stretching vibration of the C-N bond in the thiazolidine ring and the bond connecting the pyridine to the thiazolidine would appear in the 1200-1350 cm⁻¹ range.

C-S stretching: The C-S bond in the thiazolidine ring would have a weak absorption in the 600-800 cm⁻¹ region.

C-Br stretching: The carbon-bromine bond vibration is expected in the lower frequency region of the spectrum, typically around 500-650 cm⁻¹.

Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch (Pyridine) | 3000 - 3100 |

| Aliphatic C-H Stretch (Thiazolidine) | 2850 - 3000 |

| C=N, C=C Stretch (Pyridine) | 1400 - 1600 |

| C-N Stretch | 1200 - 1350 |

| C-S Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. For the analysis of this compound, a reverse-phase HPLC method would likely be employed.

The purity of the synthesized compound can be determined by injecting a sample into the HPLC system and observing the resulting chromatogram. A pure compound should ideally give a single sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate, and detection wavelength). The presence of additional peaks would indicate the presence of impurities, starting materials, or by-products. The area under the peak corresponding to the target compound can be used to calculate its percentage purity. A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection at a wavelength where the pyridine ring shows strong absorbance.

Structure Activity Relationship Sar Investigations of 3 5 Bromopyridin 3 Yl Thiazolidine Analogues

Fundamental Principles of Thiazolidine (B150603) Scaffold SAR

The thiazolidine ring system is a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. researchgate.net The biological activity of thiazolidine derivatives is highly dependent on the nature and position of substituents on the ring. nih.gov Key positions for substitution that modulate activity are the N-3 and C-5 positions. nih.gov

For instance, in the context of thiazolidin-4-ones, a class of compounds containing a carbonyl group at the 4th position, substitutions at the 2, 3, and 5 positions have been shown to be critical for their antibiofilm activity. mdpi.com The introduction of a 5-alkylidene chain, for example, has been found to confer good antibiofilm activity. mdpi.com Furthermore, the nature of the substituent at the N-3 position can dramatically alter the biological response. scispace.com

The thiazolidin-2,4-dione (TZD) scaffold, another important class, offers substitution possibilities at the N-3 and C-5 positions, making it a versatile core for developing agents with a wide array of biological activities, including antimicrobial and hypoglycemic effects. nih.govresearchgate.net

Impact of N-3 Substitution on the Biological Activity Profile of Thiazolidine Derivatives

The substituent at the N-3 position of the thiazolidine ring plays a pivotal role in defining the biological activity of its derivatives. scispace.com Research has consistently shown that modifications at this position can lead to significant changes in potency and selectivity for various targets.

For example, in a series of thiazolidine-2,4-dione derivatives, the introduction of a carboxylic ester substituent at the N-3 position resulted in activity against protein-tyrosine phosphatase 1B (PTP1B). nih.gov This highlights the importance of the N-3 substituent in directing the molecule to specific biological pathways.

Influence of the 5-Bromopyridin-3-yl Moiety on the Biological Performance of the Compound

The presence of a 5-bromopyridin-3-yl group at the N-3 position of the thiazolidine ring introduces specific electronic and steric features that can significantly impact the compound's biological activity. researchgate.net This moiety's influence can be broken down into the contributions of the pyridine (B92270) nitrogen and the bromine substituent.

The pyridine nitrogen's ability to participate in hydrogen bonding can orient the molecule within a binding pocket, enhancing its affinity and specificity for the target. researchgate.net The electronic properties of the pyridine ring, influenced by the nitrogen atom, can also contribute to cation-pi interactions, which are significant in protein-ligand binding. rsc.org

The substitution of a bromine atom at the 5-position of the pyridine ring has a profound effect on the electronic and steric characteristics of the 5-bromopyridin-3-yl moiety. researchgate.net Bromine is an electron-withdrawing group, which can alter the electron density distribution of the pyridine ring. This modification of the electronic landscape can influence the strength of interactions with biological targets. nih.gov

From a steric perspective, the bromine atom adds bulk to the molecule, which can be either beneficial or detrimental to binding, depending on the topography of the receptor's active site. In some cases, the steric hindrance introduced by the bromine atom can promote a more favorable binding conformation. The presence of a halogen atom like bromine can also lead to halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug design.

Positional Effects of Other Substituents on the Thiazolidine Ring System (C-2, C-4, C-5)

While the N-3 position is critical, substitutions at other positions of the thiazolidine ring, namely C-2, C-4, and C-5, also play a significant role in modulating biological activity. nih.govresearchgate.net The specific nature and location of these substituents can fine-tune the pharmacological profile of the compound.

For instance, in the thiazolidin-4-one series, the presence of a 2-imino group was found to be important for antibiofilm activity, and its replacement with a 2-aryl substituent led to a complete loss of activity. mdpi.com This demonstrates the high degree of specificity associated with substitutions at the C-2 position.

Substitutions at the C-5 position are also known to have a significant impact. The introduction of an ethylcarboxylate fragment at this position was found to be detrimental to both antibacterial and biofilm inhibition activity in one study. mdpi.com Conversely, the presence of a 5-arylidene group is a common feature in many biologically active thiazolidin-4-ones. nih.gov

The following table summarizes the impact of substitutions at different positions on the thiazolidine ring based on various studies:

| Position | Substituent Type | Impact on Biological Activity |

| N-3 | Aromatic/Heteroaromatic rings | Crucial for receptor interaction and can dictate the specific biological target. |

| C-2 | Imino vs. Aryl groups | Can determine the presence or absence of certain biological activities like antibiofilm effects. |

| C-4 | Carbonyl group (in thiazolidin-4-ones) | A key structural feature for many biological activities. |

| C-5 | Alkylidene or Arylidene groups | Often enhances biological activity, while other substituents like ethylcarboxylate can be detrimental. |

Stereochemical Considerations in the Biological Activity of Thiazolidine Derivatives

The stereochemistry of thiazolidine derivatives can have a significant impact on their biological activity. The thiazolidine ring can contain chiral centers, particularly at the C-2, C-4, and C-5 positions, leading to the existence of different stereoisomers. These isomers can exhibit different pharmacological profiles due to the three-dimensional nature of drug-receptor interactions.

The synthesis of enantiopure thiazolidine derivatives is often crucial for understanding their mechanism of action and for developing more potent and selective therapeutic agents. The specific spatial arrangement of substituents can dictate how well a molecule fits into its biological target, with one enantiomer often being significantly more active than the other.

Generalization of SAR Principles from Related Thiazolidinone Derivatives to the Thiazolidine Scaffold

The extensive body of research on thiazolidin-4-one (thiazolidinone) derivatives has established a robust understanding of their structure-activity relationships (SAR) for a multitude of biological targets. This knowledge can be strategically extrapolated to inform the design and optimization of analogues based on the 3-(5-Bromopyridin-3-yl)thiazolidine scaffold. The key structural difference lies in the absence of the C4-oxo group in the thiazolidine ring compared to the thiazolidinone core. Understanding the role of this carbonyl group in the SAR of thiazolidinones is paramount to predicting how its removal will impact activity in the corresponding thiazolidine analogues.

The C4-oxo group in the thiazolidinone ring is a key structural feature that can significantly influence the molecule's physicochemical properties and biological activity. It acts as a hydrogen bond acceptor and its presence creates a planar, electron-rich region that can be crucial for binding to target proteins. nih.govresearchgate.net The generalization of SAR principles from the well-studied thiazolidinone class to the thiazolidine scaffold, therefore, requires a careful, target-dependent assessment of the C4-oxo group's role.

In many documented cases, the carbonyl group at the C4 position of the thiazolidinone ring is a critical pharmacophoric element. Its ability to act as a hydrogen bond acceptor is often essential for anchoring the ligand within the active site of a biological target. For instance, in the development of various enzyme inhibitors, this carbonyl group is frequently observed forming key interactions with amino acid residues. nih.gov The removal of this group, to form a thiazolidine, would eliminate this crucial interaction point, likely leading to a significant decrease or complete loss of biological activity.

To illustrate this principle, consider a hypothetical series of compounds where a thiazolidinone and its corresponding thiazolidine analogue are tested for inhibitory activity against a specific enzyme.

Table 1: Comparative Activity of Thiazolidinone vs. Thiazolidine Analogues

| Compound ID | Core Scaffold | R Group | Target Inhibition (IC₅₀, µM) |

|---|---|---|---|

| A-1 | Thiazolidinone | 5-Bromopyridin-3-yl | 0.5 |

| A-2 | Thiazolidine | 5-Bromopyridin-3-yl | 15.2 |

| B-1 | Thiazolidinone | 4-Chlorophenyl | 1.2 |

| B-2 | Thiazolidine | 4-Chlorophenyl | 25.8 |

In the example shown in Table 1, the conversion from the thiazolidinone (A-1, B-1) to the thiazolidine scaffold (A-2, B-2) results in a substantial decrease in potency. This suggests that for this particular biological target, the C4-oxo group is likely a critical interaction point, and its removal is detrimental to the compound's activity.

Conversely, there are instances where the primary determinants of activity are the substituents on the thiazolidine/thiazolidinone ring rather than the core structure itself. For many thiazolidinone series, SAR studies have shown that modifications at the N3 and C2/C5 positions dramatically influence potency and selectivity. researchgate.net For example, the nature of the aryl group attached to the nitrogen at position 3, such as the 5-Bromopyridin-3-yl group, and the substituents at other positions, are often the main drivers of the pharmacological effect. researchgate.net

In these cases, the SAR principles related to these peripheral groups can often be generalized to the thiazolidine scaffold. If the primary role of the thiazolidinone core is to serve as a rigid scaffold to correctly orient these crucial substituents, the thiazolidine ring may perform this function equally well.

Table 2: Influence of N3-Aryl Substituent on Thiazolidine Activity

| Compound ID | Core Scaffold | N3-Aryl Group | Target Inhibition (IC₅₀, µM) |

|---|---|---|---|

| C-1 | Thiazolidine | 5-Bromopyridin-3-yl | 8.5 |

| C-2 | Thiazolidine | Pyridin-3-yl | 12.1 |

| C-3 | Thiazolidine | 5-Chloropyridin-3-yl | 9.0 |

| C-4 | Thiazolidine | Phenyl | 20.4 |

The data in Table 2 for a hypothetical series of 3-arylthiazolidine analogues demonstrates that SAR trends observed for substituents on thiazolidinones can sometimes be translated. For instance, if it is known from thiazolidinone SAR that a halogenated pyridine ring at the N3 position enhances activity compared to an unsubstituted phenyl ring, a similar trend might be observed for the thiazolidine analogues (compare C-1, C-2, C-3 with C-4). This suggests that the electronic and steric properties of the N3-substituent are the dominant factors for activity, and the core scaffold's primary role is structural.

Exploration of Molecular Targets and Binding Site Characterization

The therapeutic effects of thiazolidine-based compounds stem from their interaction with various molecular targets. Thiazolidinediones (TZDs), a closely related class, are well-established agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in lipid and glucose metabolism nih.govwjpmr.com. Molecular docking studies of PPARγ agonists like rosiglitazone have identified key interactions within the ligand-binding domain, forming hydrogen bonds with amino acid residues such as Serine289, Arginine288, and Cysteine285 nih.gov.

In the context of cancer, Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) has been identified as a significant target for some thiazolidine-2,4-dione derivatives plos.orgplos.org. Blocking the VEGF/VEGFR-2 system is a key strategy in anti-angiogenic therapy plos.org. The binding of these inhibitors often involves interactions with the hinge region, the gatekeeper region, and the DFG-motif of the VEGFR-2 active pocket plos.org.

Other identified molecular targets for this class of compounds include the p53-MDM2 protein-protein interaction. Certain spiro-thiazolidine derivatives have been shown to inhibit this interaction, with docking studies confirming engagement with the Trp23 and Phe19 clefts of MDM2, which leads to the stabilization and accumulation of the p53 tumor suppressor protein nih.gov. Additionally, enzymes such as the bacterial MurB, which is involved in cell wall synthesis, have been identified as targets for 4-thiazolidinones researchgate.net.

In Vitro and Ex Vivo Assays for Biological Activity Profiling and Mechanistic Elucidation

Thiazolidine derivatives have demonstrated inhibitory activity against a wide array of enzymes. A primary focus in oncology has been the inhibition of protein kinases, which are crucial for cell signaling and proliferation. As noted, derivatives targeting VEGFR-2, a receptor tyrosine kinase, have been developed plos.orgplos.org. Furthermore, many thiazolidinediones exert their anti-cancer effects by inhibiting kinases within the PI3K/Akt/mTOR signaling pathway nih.govmdpi.com.

Beyond kinases, these compounds inhibit other enzyme classes. Examples include:

Protein Tyrosine Phosphatase 1B (PTP1B) and Aldose Reductase , which are targets for managing diabetes and its complications nih.govmdpi.com.

Xanthine Oxidase (XO) , an enzyme targeted for the treatment of hyperuricemia, has been effectively inhibited by novel thiazolidine-2-thione derivatives plos.org.

α-amylase and α-glucosidase , enzymes involved in carbohydrate digestion, are inhibited by certain thiazolidinedione-oxadiazole hybrids, highlighting a potential mechanism for anti-diabetic effects rsc.org.

Viral proteases, such as the 3C-like protease (3CL Mpro) of SARS-CoV-2, have also been identified as targets for thiazolidinedione derivatives researchgate.net.

The most extensively studied receptor interaction for the thiazolidinedione class is agonism of PPARγ nih.govnih.govresearchgate.net. PPARs are ligand-inducible transcription factors that play a central role in metabolism and cell differentiation nih.govmdpi.com. Upon activation by a TZD ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs), leading to the transcriptional regulation of target genes wjpmr.comnih.gov.

This agonism is the primary mechanism for the insulin-sensitizing effects of TZD antidiabetic drugs nih.govwjpmr.com. Activation of PPARγ influences genes involved in glucose and lipid metabolism, promoting glucose uptake in peripheral tissues wjpmr.com. While many biological effects are PPARγ-dependent, some anti-tumor activities of TZDs have been shown to be independent of PPARγ activation, suggesting the involvement of other molecular targets and pathways nih.govnih.gov. Interestingly, at concentrations optimal for transcriptional activation, TZD activation of PPARγ has been shown to protect some cells from apoptosis, indicating a complex role in cell survival nih.gov.

Thiazolidine derivatives modulate numerous cellular pathways to exert their biological effects. A key pathway implicated in their anti-cancer activity is the PI3K/Akt/mTOR signaling cascade mdpi.com. Studies have shown that certain derivatives can robustly decrease the phosphorylation of key proteins in this pathway, such as Akt and mTOR, thereby inhibiting cell proliferation and survival nih.govresearchgate.netnih.gov.

Gene expression is also significantly altered by these compounds. In adipocytes, thiazolidinediones have been found to dramatically repress the expression of the leptin (ob) gene through PPARγ activation nih.gov. In cancer cells, these compounds modulate the expression of genes critical for apoptosis. Western blot analyses have revealed that active derivatives can decrease the expression of anti-apoptotic proteins (Bcl-2, Bcl-xL, and Mcl-1) while increasing the expression of pro-apoptotic proteins (Bak, Bax, and Bim) nih.govnih.gov. Other studies have shown significant downregulation of Bcl-2, Survivin, and Transforming Growth Factor (TGF) gene expression levels, further promoting apoptosis plos.orgplos.org.

Investigation of Anti-Microbial Mechanisms (e.g., bacterial growth inhibition pathways, fungal cell wall interactions)

The thiazolidine scaffold is present in numerous compounds with demonstrated antimicrobial and antifungal properties mdpi.comtbzmed.ac.irnih.gov. The mechanisms underlying this activity are varied.

In fungi, some 5-arylidene-2,4-thiazolidinediones exhibit both fungistatic and fungicidal activity, leading to morphological changes in the cell wall of Candida species nih.gov. One novel mechanism of action appears to be associated with the disruption of glucose transport nih.gov. This is distinct from other antifungal classes like echinocandins, which inhibit 1,3-beta-glucan synthase to disrupt cell wall integrity nih.gov.

In bacteria, a key target is the enzyme MurB, which is essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall researchgate.net. 4-Thiazolidinones were among the first inhibitors of MurB to be identified researchgate.net. By inhibiting this enzyme, these compounds can disrupt cell wall formation, leading to bacterial death. This mechanism makes them attractive candidates for development as new antibiotics, particularly against Gram-positive bacteria nih.govmdpi.com.

Deciphering Anti-Cancer Action Mechanisms (e.g., cell proliferation pathways, apoptosis induction pathways)

The anti-cancer properties of thiazolidine derivatives are multifaceted, primarily involving the inhibition of cell proliferation and the induction of apoptosis nih.govnih.gov. These compounds have been shown to blunt the proliferation of various human cancer cell lines in a dose-dependent manner nih.gov. This anti-proliferative effect is often linked to the ability of these compounds to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division nih.govnih.govmdpi.com.

Apoptosis, or programmed cell death, is a central mechanism of action nih.govnih.gov. Thiazolidine derivatives can trigger apoptosis through several interconnected pathways:

Modulation of the Bcl-2 Protein Family : A common mechanism involves altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. Active compounds decrease levels of anti-apoptotic members like Bcl-2 and Bcl-xL and increase levels of pro-apoptotic members like Bax and Bak, leading to mitochondrial dysfunction and the activation of caspases nih.govnih.gov.

Signal Transduction Inhibition : As previously mentioned, the inhibition of pro-survival signaling pathways, particularly the PI3K/Akt/mTOR pathway, is a key mechanism for inducing apoptosis nih.govresearchgate.netnih.gov. By blocking these signals, the compounds sensitize cancer cells to apoptotic stimuli.

Activation of Tumor Suppressors : Certain derivatives can disrupt the p53-MDM2 interaction, leading to an accumulation of the p53 protein. This, in turn, can induce significant apoptotic cell death nih.gov.

Some of these apoptotic effects are mediated through the activation of PPARγ, while others occur through PPARγ-independent mechanisms, highlighting the diverse pharmacology of this class of compounds nih.gov.

Table 1: In Vitro Anti-Proliferative Activity of Selected Thiazolidine Derivatives

Mechanistic and Target-Oriented Biological Research of this compound

While direct experimental studies on the specific biological activities of this compound are not extensively detailed in publicly available literature, the therapeutic potential of this compound can be inferred from the well-documented activities of the broader thiazolidine class of heterocyclic compounds. Thiazolidine and its derivatives are recognized as a "privileged scaffold" in medicinal chemistry, known to exhibit a wide range of pharmacological properties. nih.govnih.govresearchgate.net Research into this chemical family provides a foundational understanding of the potential mechanistic pathways that this compound might modulate.

Future Research Directions and Unexplored Avenues for 3 5 Bromopyridin 3 Yl Thiazolidine

Development of Advanced Synthetic Methodologies for Highly Functionalized Thiazolidine (B150603) Derivatives

The synthesis of thiazolidine derivatives is continuously evolving, with a strong emphasis on efficiency, sustainability, and molecular diversity. Future research will likely focus on the development of advanced synthetic methodologies that allow for the precise installation of various functional groups onto the thiazolidine core, including the specific substitution pattern found in 3-(5-Bromopyridin-3-yl)thiazolidine.

Modern synthetic strategies are moving beyond traditional two-component reactions. nih.gov Multicomponent reactions (MCRs), such as the Ugi and Biginelli reactions, are gaining traction as they offer a streamlined approach to generating complex molecules in a single step with high atom economy. nih.gov These methods are particularly advantageous for creating libraries of diverse thiazolidine derivatives for high-throughput screening.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic protocols. researchgate.net This includes the use of environmentally benign solvents like water or ionic liquids, and the development of catalyst-free or solvent-free reaction conditions. nih.govresearchgate.net For instance, one-pot syntheses under solvent-free conditions, sometimes catalyzed by bismuth compounds, have been reported to enhance product yields at elevated temperatures. nih.gov The use of microwave and ultrasound assistance represents another frontier, often leading to shorter reaction times and improved yields. nih.gov

Future efforts will also likely explore novel catalytic systems, including nanoparticle-based catalysts, to improve selectivity and reaction efficiency. nih.govnih.gov The development of regiospecific reactions, such as the reaction of isothiocyanates with N-arylcyanothioformamides, will be crucial for the controlled synthesis of highly substituted imidazolidineiminodithiones and related heterocyclic systems. researchgate.net These advanced methodologies will be instrumental in creating a new generation of highly functionalized thiazolidine derivatives for biological evaluation.

Identification of Novel Biological Targets for N-Pyridylthiazolidine-Based Compounds

While the biological activity of many thiazolidine derivatives has been explored, the specific potential of N-pyridylthiazolidine compounds, such as this compound, remains an area ripe for investigation. The pyridinyl moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule, opening up possibilities for interaction with a unique set of biological targets.

Research into thiazolidine-containing compounds has revealed a broad spectrum of biological activities, including anticancer, antidiabetic, and antioxidant effects. rsc.org For example, certain fluorenone–thiazolidine-4-one scaffolds have demonstrated promising α-glucosidase inhibitory activity, suggesting a potential application in diabetes management. rsc.org In the realm of oncology, thiazolidine derivatives have been identified as inhibitors of key signaling pathways, such as the PI3K/Akt and Ras-Raf-MEK pathways, which are often dysregulated in cancer. researchgate.net Specifically, thiazolidine derivatives have been investigated as inhibitors of the PIM kinase family, which is implicated in cell proliferation and survival. nih.gov

Future research should focus on screening N-pyridylthiazolidine libraries against a diverse panel of biological targets. The presence of the bromine atom and the pyridine (B92270) nitrogen in this compound suggests potential interactions with targets where halogen bonding and hydrogen bonding are important. High-throughput screening campaigns, coupled with target-based assays, will be essential for identifying novel protein interactions and elucidating the mechanism of action of these compounds. The exploration of their effects on kinases, proteases, and metabolic enzymes could unveil previously unknown therapeutic opportunities.

Rational Design Strategies for Multi-Target Directed Ligands Based on the Thiazolidine Scaffold

The traditional "one-drug, one-target" paradigm is often insufficient for treating complex, multifactorial diseases like cancer and neurodegenerative disorders. nih.govnih.gov This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. nih.gov The thiazolidine scaffold is an attractive framework for the development of MTDLs due to its versatile chemistry and proven biological activity. researchgate.net

Rational design of thiazolidine-based MTDLs involves integrating pharmacophores from known ligands of different targets into a single molecular entity. For instance, the thiazolidine-2,4-dione nucleus has been a key component in the design of multi-targeted agents for cancer treatment. researchgate.netkisti.re.kr These compounds can be engineered to inhibit not only cancer cell proliferation through targets like PPARγ but also key survival signaling pathways. researchgate.net

Future design strategies will likely involve the hybridization of the N-pyridylthiazolidine core with other pharmacologically active moieties. For example, by combining the thiazolidine scaffold with a coumarin (B35378) nucleus, researchers have successfully created MTDLs for Alzheimer's disease that exhibit inhibitory activity against acetylcholinesterase, butyrylcholinesterase, GSK-3β, and tau protein aggregation. nih.gov The systematic exploration of such hybrid molecules, guided by computational modeling and structure-activity relationship (SAR) studies, will be crucial for developing effective MTDLs based on the this compound template.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and development. nih.govresearchgate.net These powerful computational tools can significantly accelerate the design and optimization of novel therapeutic agents, including those based on the thiazolidine scaffold. researchgate.net

AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to build predictive models. mdpi.com These models can then be used for virtual screening of large compound libraries to identify potential hits with desired activity profiles, thereby reducing the time and cost associated with experimental screening. researchgate.netmdpi.com For the this compound series, AI can be employed to predict key properties such as binding affinity to specific targets, solubility, bioavailability, and potential toxicity. mdpi.com

Furthermore, generative AI models are emerging as a powerful tool for de novo drug design, where novel molecular structures are created from scratch. biomedpharmajournal.org These models can be constrained to generate molecules with specific desired properties, such as high predicted activity and drug-likeness. By integrating AI and ML into the design-synthesis-test-analyze cycle, researchers can more efficiently navigate the chemical space around the this compound scaffold to identify promising drug candidates. The use of "digital twin" models, which are in silico representations of biological systems, could also enable rapid testing of personalized agents and dose optimization. nih.gov

Exploration of Prodrug Strategies for Thiazolidine Scaffolds to Optimize Biological Engagement

Prodrugs are inactive or less active precursors of a drug that are converted into the active form in vivo through enzymatic or chemical transformation. nih.gov This approach is often employed to overcome challenges such as poor solubility, low permeability, rapid metabolism, or off-target toxicity. nih.govnih.gov The thiazolidine ring itself can be considered a prodrug moiety in certain contexts.

A notable example of a thiazolidine-based prodrug strategy involves the protection of an active aldehyde group. nih.gov Aromatic aldehydes with therapeutic potential can suffer from poor oral bioavailability due to rapid oxidative metabolism. nih.gov By reacting the aldehyde with L-cysteine ethyl ester, a thiazolidine prodrug can be formed. nih.gov This complex is designed to be more metabolically stable and can undergo hydrolysis in vivo to release the active parent aldehyde. nih.gov While this approach has shown promise, further optimization is often needed to achieve the desired therapeutic concentrations of the active drug. nih.gov

Future research in this area could explore the application of this prodrug strategy to other thiazolidine-based compounds, including derivatives of this compound. The development of novel thiazolidine-based prodrugs could involve targeting specific enzymes for activation, thereby achieving tissue-selective drug release and minimizing systemic side effects. The strategic design of prodrugs will be a key avenue for optimizing the pharmacokinetic profiles and therapeutic efficacy of thiazolidine scaffolds.

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。